molecular formula C10H7Cl2N B8529155 1,6-Dichloro-2-aminonaphthalene

1,6-Dichloro-2-aminonaphthalene

Cat. No.: B8529155
M. Wt: 212.07 g/mol
InChI Key: YXQZBYPRXDRACV-UHFFFAOYSA-N
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Description

1,6-Dichloro-2-aminonaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with chlorine atoms at the 1 and 6 positions and an amino (-NH₂) group at position 2. Its molecular formula is C₁₀H₇Cl₂N, with a molecular weight of 211.9 g/mol. The chlorine atoms contribute to its electron-withdrawing character, while the amino group introduces electron-donating properties, creating a unique electronic profile that influences reactivity and applications. This compound is hypothesized to serve as a precursor in pharmaceuticals, agrochemicals, and advanced materials, though specific applications require further research.

Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

1,6-dichloronaphthalen-2-amine

InChI

InChI=1S/C10H7Cl2N/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5H,13H2

InChI Key

YXQZBYPRXDRACV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)N)C=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1,6-Dichloro-2-aminonaphthalene with structurally related naphthalene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications References
This compound C₁₀H₇Cl₂N 211.9 Cl (1,6), NH₂ (2) Soluble in ethanol, ether Pharmaceuticals, dyes (hypothesized) -
1,6-Dichloronaphthalene C₁₀H₆Cl₂ 196.9 Cl (1,6) Insoluble in water; soluble in ethanol, ether Dyes, pesticide intermediates
1,6-Dimethoxynaphthalene C₁₂H₁₂O₂ 188.226 OMe (1,6) Organic solvents (e.g., DCM) Organic synthesis, ligands
Substituted 1,6-dihydroxy naphthalene - - OH (1,6) + others Varies with pH Regulated industrial uses

Key Observations:

  • Electronic Effects: Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents significantly alter the naphthalene ring’s reactivity. The amino group in this compound introduces competing electronic effects, enabling diverse reaction pathways.
  • Solubility: The amino group enhances polarity compared to 1,6-Dichloronaphthalene, improving solubility in polar solvents. Methoxy derivatives (e.g., 1,6-Dimethoxynaphthalene) exhibit moderate polarity due to ether linkages .
  • Stability : Chlorinated derivatives generally exhibit higher thermal stability, as seen in 1,6-Dichloronaphthalene’s high boiling point .

Future Work :

  • Systematic studies on the carcinogenicity of this compound.
  • Development of greener synthesis routes for chlorinated naphthalenes to reduce environmental impact.

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